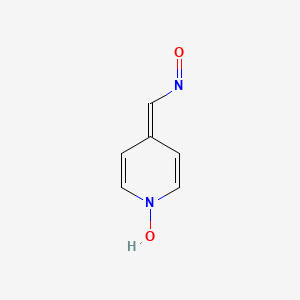
Isonicotinaldehyde oxime 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isonicotinaldehyde oxime 1-oxide is a chemical compound with the molecular formula C6H6N2O2. It is known for its unique structure, which includes a hydroxylamine group and a nitroso group. This compound is primarily used in research and development, particularly in the fields of chemistry and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of isonicotinaldehyde oxime 1-oxide typically involves the reaction of isonicotinaldehyde with hydroxylamine hydrochloride in a basic aqueous medium. The reaction conditions often require careful pH adjustment to ensure the formation of the oxime . Another method involves the use of microwave irradiation in dry media, which has been shown to produce oximes in excellent yields .
Industrial Production Methods: The use of microwave irradiation in dry media is particularly advantageous for industrial applications due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: Isonicotinaldehyde oxime 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives.
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Catalysts like palladium on carbon (Pd/C) are often employed in substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted isonicotinaldehyde derivatives.
Applications De Recherche Scientifique
Isonicotinaldehyde oxime 1-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of isonicotinaldehyde oxime 1-oxide involves its interaction with specific molecular targets. The compound’s oxime group can reactivate acetylcholinesterase, an enzyme inhibited by organophosphates. This reactivation is crucial in counteracting the toxic effects of organophosphate poisoning . Additionally, the compound’s structure allows it to participate in various biochemical pathways, contributing to its diverse biological activities .
Comparaison Avec Des Composés Similaires
Pralidoxime: An oxime used as an antidote for organophosphate poisoning.
Obidoxime: Another oxime with similar reactivating properties.
Methoxime: Known for its use in medicinal chemistry.
Uniqueness: Isonicotinaldehyde oxime 1-oxide is unique due to its specific structure, which includes both a hydroxylamine and a nitroso group. This dual functionality allows it to participate in a wide range of chemical reactions and biological activities, making it a valuable compound in research and development .
Propriétés
Numéro CAS |
699-07-0 |
|---|---|
Formule moléculaire |
C6H6N2O2 |
Poids moléculaire |
138.12 g/mol |
Nom IUPAC |
1-hydroxy-4-(nitrosomethylidene)pyridine |
InChI |
InChI=1S/C6H6N2O2/c9-7-5-6-1-3-8(10)4-2-6/h1-5,10H |
Clé InChI |
XOTXPRUFDURHKP-UHFFFAOYSA-N |
SMILES canonique |
C1=CN(C=CC1=CN=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 2-[(2,2,2-trichloro-1-{[(4-chlorophenoxy)acetyl]amino}ethyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12003224.png)

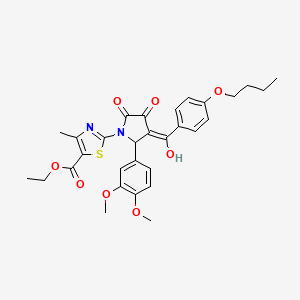
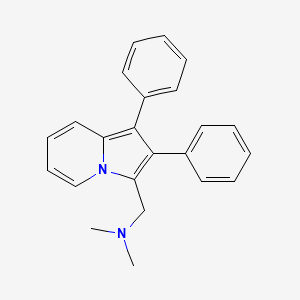
![N'-[(1E)-1-(4-fluorophenyl)ethylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12003262.png)
![N'-[(E)-(4-methylphenyl)methylideneamino]-N-phenyloxamide](/img/structure/B12003263.png)


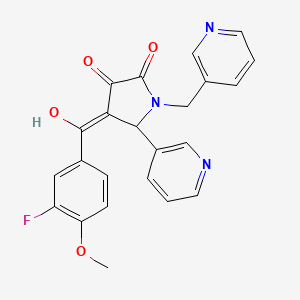

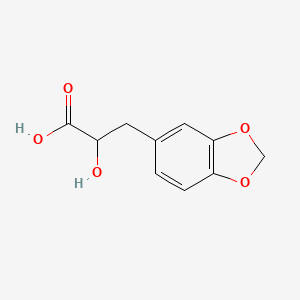

![3-((E)-{[3-mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)phenol](/img/structure/B12003300.png)
